1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(2-methoxyphenyl)piperazine
CAS No.:
Cat. No.: VC15576888
Molecular Formula: C23H23ClN2O4S
Molecular Weight: 459.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23ClN2O4S |
|---|---|
| Molecular Weight | 459.0 g/mol |
| IUPAC Name | 1-[4-(2-chlorophenoxy)phenyl]sulfonyl-4-(2-methoxyphenyl)piperazine |
| Standard InChI | InChI=1S/C23H23ClN2O4S/c1-29-23-9-5-3-7-21(23)25-14-16-26(17-15-25)31(27,28)19-12-10-18(11-13-19)30-22-8-4-2-6-20(22)24/h2-13H,14-17H2,1H3 |
| Standard InChI Key | LYYASXPRROHHDY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4Cl |
Introduction
1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(2-methoxyphenyl)piperazine is a synthetic organic compound belonging to the class of piperazine derivatives. It is characterized by a complex structure that includes a piperazine ring substituted with a sulfonyl group and two aromatic moieties, specifically a chlorinated phenoxy group and a methoxy-substituted phenyl group . This unique arrangement of functional groups contributes to its potential biological activity and chemical reactivity.
Synthesis Methods
The synthesis of 1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are used to monitor the progress and purity of the reactions.
Synthesis Steps Overview
-
Starting Materials: The synthesis often begins with appropriate starting materials that can be transformed into the desired piperazine derivative.
-
Reaction Conditions: Careful selection of solvents, catalysts, and reaction conditions is crucial for optimizing yields.
-
Purification: Final purification steps typically involve chromatography techniques to achieve high purity.
Potential Applications
This compound has potential applications in medicinal chemistry, particularly as a lead compound for developing new pharmaceuticals targeting central nervous system disorders. Its structural features suggest it could be beneficial in treating conditions such as depression or anxiety due to its possible interactions with serotonin receptors.
Potential Therapeutic Targets
| Target | Potential Application |
|---|---|
| Serotonin Receptors | Mood regulation, anxiety treatment |
| Other Biological Targets | Potential activity against various biological pathways |
Research Findings
Research indicates that compounds similar to 1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(2-methoxyphenyl)piperazine exhibit significant biological activities, particularly in relation to neurotransmitter systems. Preliminary studies suggest that this compound may act as an antagonist or modulator at serotonin receptor sites, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(2-Methoxyphenyl)piperazine | Basic piperazine structure without sulfonyl group | |
| 1-(4-Chlorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine | Similar sulfonamide structure; differing substituents | |
| 1-{[4-(o-Tolyloxy)phenyl]sulfonyl}-4-(2-methoxyphenyl)piperazine | More complex with additional aromatic substitution |
The uniqueness of 1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-(2-methoxyphenyl)piperazine lies in its specific combination of functional groups, which may enhance its selectivity and potency against certain biological targets compared to similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume